2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Vue d'ensemble

Description

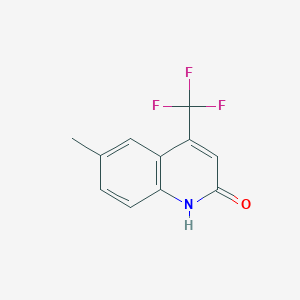

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and other fields .

Mécanisme D'action

Target of Action

Quinoline compounds, which this molecule is a derivative of, are known to exhibit various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and can also be used as anticonvulsant agents .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds induces various pharmaceutically significant structural properties due to its intense electron-withdrawing effect . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The synthesis of biologically active organofluorine heterocyclics, which includes trifluoromethylated heterocycles like this compound, has received more attention in medicinal chemistry and material sciences .

Pharmacokinetics

The compound’s molecular weight is 22718 , which could potentially influence its bioavailability.

Result of Action

It’s known that trifluoromethylated heteroaromatic derivatives have shown some interesting biological properties induced by the fluorine atom .

Action Environment

The compound is recommended to be stored in a sealed and dry environment at room temperature , indicating that moisture and temperature could potentially affect its stability.

Analyse Biochimique

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the quinoline derivative.

Cellular Effects

Quinoline derivatives can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction proceeds under mild conditions and yields the desired quinoline derivative.

Another approach involves the use of organometallic compounds and cross-coupling reactions. For instance, the Suzuki–Miyaura coupling reaction can be employed to introduce the trifluoromethyl group into the quinoline ring . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the recycling of reagents and solvents is implemented to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and antimicrobial agents . For instance, research indicates that quinoline derivatives exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline were synthesized and tested for their antibacterial activity. The results indicated promising activity against multiple strains, suggesting its utility in developing new antibiotics .

Fluorescent Probes

The unique structural features of this compound allow it to function effectively as a fluorescent probe in biochemical assays. This application is particularly valuable in tracking cellular processes with high sensitivity, which is critical for research in cell biology and biochemistry.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.75 |

| Solvent Compatibility | DMSO, Ethanol |

Material Science

In material science, this compound is utilized in formulating advanced materials, including coatings and polymers due to its stability and resistance to degradation. Its incorporation into materials enhances their durability and performance characteristics.

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices improves UV resistance and thermal stability, making it suitable for outdoor applications .

Agricultural Chemicals

The compound is also significant in developing agrochemicals, particularly as a component in pesticides designed to target specific pests while minimizing environmental impact. Its trifluoromethyl group contributes to enhanced biological activity against pests.

Case Study: Pesticide Development

A novel insecticide derived from quinoline structures was developed, demonstrating effective control over target insect populations while exhibiting low toxicity to non-target organisms . This underscores the potential of this compound in sustainable agriculture.

Analytical Chemistry

In analytical chemistry, the compound is employed in various methods for detecting and quantifying substances. Its properties enhance the accuracy of results in laboratory settings, making it a valuable tool for researchers.

Data Table: Analytical Applications

| Method | Application |

|---|---|

| HPLC | Quantification of pharmaceuticals |

| Spectrophotometry | Detection of trace elements |

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-2-(trifluoromethyl)quinoline

- 6-Methyl-4-(trifluoromethyl)quinoline

- 2-Hydroxy-4-(trifluoromethyl)quinoline

Uniqueness

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is unique due to the specific positioning of the hydroxyl, methyl, and trifluoromethyl groups on the quinoline ring. This unique arrangement contributes to its distinct chemical properties and biological activities, differentiating it from other similar compounds .

Activité Biologique

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a compound belonging to the quinoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C10H8F3N

- Molecular Weight : 201.17 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. Its structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Studies have shown that quinoline derivatives can inhibit the growth of various pathogens. Specifically, this compound has demonstrated activity against several bacterial strains and fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound's anticancer activity has been attributed to its ability to induce apoptosis in cancer cells. Research has focused on its effects on various cancer cell lines, including breast and prostate cancer.

The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival. For instance, it has been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death in cancer cells .

Structure-Activity Relationship (SAR)

The trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of quinoline derivatives. The presence of hydroxyl and methyl groups also contributes to the overall efficacy by facilitating interactions with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances solubility and target binding |

| Methyl Group | Modulates lipophilicity |

| Trifluoromethyl Group | Increases potency against pathogens |

In Vivo Studies

In vivo studies have further supported the compound's therapeutic potential. Animal models treated with this compound showed significant tumor regression compared to controls, indicating its potential for cancer therapy .

Propriétés

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJROJRNPOWDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299215 | |

| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1828-96-2 | |

| Record name | 1828-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.